A Comprehensive Technical Guide to the Fundamental Properties of N'-Phenylbenzohydrazide
A Comprehensive Technical Guide to the Fundamental Properties of N'-Phenylbenzohydrazide
This guide provides an in-depth exploration of N'-Phenylbenzohydrazide, a key organic compound that serves as a foundational scaffold in medicinal chemistry and materials science. We will delve into its core physicochemical properties, established synthesis and characterization protocols, fundamental reactivity, and its demonstrated biological potential, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
N'-Phenylbenzohydrazide (CAS No. 532-96-7) is an organic compound belonging to the hydrazide class, characterized by a benzoyl group attached to a phenyl-substituted hydrazine moiety.[1][2][3] This structure imparts a unique combination of rigidity from the aromatic rings and conformational flexibility around the hydrazide linker, making it a versatile building block for more complex molecules. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | [4][5] |
| Molecular Weight | 212.25 g/mol | [4][5] |
| CAS Number | 532-96-7 | [5][6] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | ~168 °C | [2] |
| logP (Octanol/Water) | 2.49 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Polar Surface Area | 37.26 Ų | [4] |
The molecule's structure is non-planar, a feature confirmed in derivatives by X-ray crystallography.[7][8] This non-planarity, combined with the presence of both hydrogen bond donor (N-H) and acceptor (C=O, N) sites, governs its solid-state packing, solubility, and its ability to interact with biological targets through intermolecular hydrogen bonding.[7][8]
Figure 1: Chemical structure of N'-Phenylbenzohydrazide.
Synthesis and Spectroscopic Characterization
The synthesis of N'-Phenylbenzohydrazide and its derivatives is well-established, offering high yields and purity. The choice of synthetic route often depends on the availability of starting materials and the desired scale.
Experimental Protocol: Synthesis from Isatoic Anhydride
A robust and efficient method involves the reaction of isatoic anhydride with phenylhydrazine.[9][10] This approach is advantageous as it proceeds cleanly and often without the need for a catalyst.[11]
Methodology:
-
Reaction Setup: To a solution of isatoic anhydride (1.0 eq) in ethanol (approx. 10 mL per gram of anhydride), add phenylhydrazine (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing in ethanol provides the necessary thermal energy to drive the ring-opening of the anhydride by the nucleophilic phenylhydrazine, leading to the formation of the hydrazide and release of CO₂. Ethanol is an effective solvent for both reactants and is easily removed post-reaction.
-
-
Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Final Product: Air-dry the solid to yield N'-(2-aminobenzoyl)phenylhydrazide. For the title compound without the 2-amino group, a more common route is the condensation of methyl benzoate and phenylhydrazine.[12] However, the isatoic anhydride route is well-documented for producing substituted phenylbenzohydrazides.[9][10]
Figure 2: Experimental workflow for phenylbenzohydrazide synthesis.
Spectroscopic Validation
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The data presented here are characteristic for this class of compounds.[11][13][14][15]
| Technique | Characteristic Signature | Interpretation |
| ¹H-NMR | δ 11.8-11.9 ppm (broad singlet, 1H)δ 8.3-8.7 ppm (singlet, 1H)δ 7.0-7.9 ppm (multiplet) | Amide N-H protonAzomethine H (in hydrazone derivatives)Aromatic C-H protons |
| IR (cm⁻¹) | 3220-3340 (broad)1660-1695 (strong)~1590, ~1490 | N-H stretching vibrationsAmide I band (C=O stretch)C=C aromatic ring stretches |
| Mass Spec | [M]+• at m/z = 212.25 | Molecular ion peak corresponding to C₁₃H₁₂N₂O |
Self-Validation: The presence of the exchangeable N-H proton in NMR, the strong carbonyl absorption in IR, and the correct molecular ion peak in mass spectrometry collectively provide unambiguous confirmation of the N'-Phenylbenzohydrazide structure.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of N'-Phenylbenzohydrazide is dictated by the interplay of its functional groups: the nucleophilic hydrazine nitrogens, the amide carbonyl, and the aromatic systems.
-
Nucleophilicity: The terminal nitrogen of the hydrazine moiety is a potent nucleophile. This allows it to readily react with electrophiles. A cornerstone reaction is its condensation with aldehydes and ketones to form stable N'-acylhydrazone derivatives.[15] This reaction is fundamental to the synthesis of a vast library of biologically active compounds.
-
Ligand Formation: The oxygen and nitrogen atoms act as electron-pair donors, enabling N'-Phenylbenzohydrazide to function as a bidentate or monodentate ligand, forming stable complexes with various transition metal ions.[7] This property is exploited in catalysis and the development of metal-based therapeutics.
-
Acylation/Alkylation: The N-H protons can be deprotonated under basic conditions, allowing for subsequent acylation or alkylation reactions to further functionalize the scaffold.
-
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonds significantly influence reactivity. Studies have shown that hydrogen bonding can activate electrophilic sites and enhance the nucleophilicity of the reacting nitrogen, thereby modulating the kinetics of substitution reactions.[16]
Figure 3: Core reactivity pathways of N'-Phenylbenzohydrazide.
Biological Activity and Therapeutic Potential
The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, and N'-Phenylbenzohydrazide derivatives have demonstrated a remarkable breadth of biological activities.[12] The ease with which substituents can be introduced onto the phenyl rings allows for systematic tuning of their pharmacological profiles.[17]
-
Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potent activity of phenylhydrazides against pathogenic microbes. They have shown significant efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi like Candida albicans.[13][15][17][18] Some analogues exhibit inhibitory activity superior to standard-of-care drugs like fluconazole against resistant fungal strains.[18]
-
Anti-inflammatory Properties: Phenylbenzohydrazides synthesized from isatoic anhydride have demonstrated significant in vivo and in vitro anti-inflammatory effects.[9] Their mechanism involves the inhibition of key inflammatory mediators, including the reduction of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the suppression of nitric oxide (NO) production.[9]
-
Anticancer and Cytotoxic Effects: The hydrazide-hydrazone backbone is a common feature in novel anticancer agents. Derivatives have shown potent cytotoxic activity against various human cancer cell lines, including promyelocytic leukemia (HL-60) and lung carcinoma (A-549).[7][12]
Figure 4: Inhibition of inflammatory pathways by phenylbenzohydrazides.
Conclusion
N'-Phenylbenzohydrazide is more than a simple organic molecule; it is a highly versatile and powerful scaffold with well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. Its proven potential across a spectrum of therapeutic areas—from infectious diseases to inflammation and oncology—cements its importance for drug discovery and development. This guide has outlined the fundamental principles that empower researchers to effectively utilize and innovate upon this remarkable chemical entity.
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El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(10), 2658. [Link]
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